molecular formula C9H13N3 B1645557 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanenitrile CAS No. 1006319-92-1

3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanenitrile

Cat. No. B1645557
CAS RN: 1006319-92-1
M. Wt: 163.22 g/mol
InChI Key: SBJZRUMUZPIDAU-UHFFFAOYSA-N
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Description

3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanenitrile, also known as 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanenitrile, is an organic compound that has a wide range of applications in the scientific research field. It is a nitrogen-containing heterocyclic compound, and is composed of three carbon atoms, five hydrogen atoms, one nitrogen atom, and one methyl group. This compound has been used in a variety of laboratory experiments, as well as for industrial applications.

Scientific Research Applications

Pyrazole Derivatives in Medicinal Chemistry

Pyrazole derivatives are extensively explored in medicinal chemistry due to their diverse biological activities. They have been found to possess anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. The synthesis of these derivatives involves strategies such as condensation followed by cyclization, demonstrating their applicability in creating bioactive molecules (A. M. Dar & Shamsuzzaman, 2015). Moreover, pyrazoline, a closely related derivative, has been emphasized for its anticancer activity among other pharmacological effects, suggesting the potential of pyrazole derivatives in therapeutic applications (Pushkar Kumar Ray et al., 2022).

Pyrazole Derivatives in Heterocyclic Chemistry

Pyrazole derivatives serve as key scaffolds in the synthesis of heterocyclic compounds, which are fundamental to drug development and materials science. Innovative synthetic methods allow for the construction of complex heterocycles, expanding the chemical diversity accessible for pharmaceutical development and other applications. For instance, the chemical reactivity of certain pyrazoline derivatives has been utilized to generate a variety of heterocyclic compounds, highlighting the scaffold's versatility (M. A. Gomaa & H. Ali, 2020).

Pyrazole Derivatives in Green Chemistry

The synthesis and application of pyrazole derivatives are also relevant to the principles of green chemistry. For example, organocatalytic approaches to synthesizing tetrahydrobenzo[b]pyrans, a class of compounds with significant importance in organic chemistry and pharmacology, emphasize the use of environmentally benign solvents and catalysts. This aligns with efforts to develop sustainable chemical processes that minimize environmental impact (H. Kiyani, 2018).

properties

IUPAC Name

3-(3,5-dimethylpyrazol-1-yl)-2-methylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c1-7(5-10)6-12-9(3)4-8(2)11-12/h4,7H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBJZRUMUZPIDAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(C)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801258553
Record name α,3,5-Trimethyl-1H-pyrazole-1-propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801258553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanenitrile

CAS RN

1006319-92-1
Record name α,3,5-Trimethyl-1H-pyrazole-1-propanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1006319-92-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α,3,5-Trimethyl-1H-pyrazole-1-propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801258553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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